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Compound of Interest

Compound Name: 5-(P-tolyl)thiazol-2-amine

Cat. No.: B1268747

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)thiazol-2-amine is a heterocyclic organic compound with potential applications in
medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide
range of biological activities, making them attractive scaffolds for drug discovery. Accurate
spectroscopic characterization is fundamental for the unambiguous identification, purity
assessment, and structural elucidation of such compounds. This guide provides a
comprehensive overview of the core spectroscopic data (NMR, IR, MS) for 5-(p-tolyl)thiazol-2-

amine.

Please note: Extensive searches for experimentally obtained spectroscopic data for 5-(p-
tolyl)thiazol-2-amine (CAS 73040-54-7) did not yield a complete, publicly available dataset.
Therefore, the quantitative data presented in this guide is predicted based on computational
models and should be used as a reference for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-(p-tolyl)thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data of 5-(p-tolyl)thiazol-2-amine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35 d 2H Ar-H (ortho to CHs)
~7.18 d 2H Ar-H (meta to CHs)
~7.10 s 1H Thiazole-H (C4-H)
~6.50 s (br) 2H -NH2
~2.32 S 3H -CHs

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: Predicted 3C NMR Spectral Data of 5-(p-tolyl)thiazol-2-amine

Chemical Shift (6, ppm) Assignment

~168.5 C2 (C-NH2)

~145.0 C5 (C-Ar)

~137.0 Ar-C (ipso, attached to CHs)
~131.0 Ar-C (ipso, attached to thiazole)
~129.5 Ar-CH (meta to CHs)

~126.0 Ar-CH (ortho to CHs)

~115.0 C4 (CH)

~21.0 -CHs

Solvent; CDCIz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-(p-tolyl)thiazol-2-amine
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Wavenumber (cm~?) Intensity Assignment
3450-3300 Medium, Doublet N-H stretching (primary amine)
) C-H stretching (aromatic and
3100-3000 Medium _
vinyl)
2920-2850 Weak C-H stretching (methyl)
~1620 Strong C=N stretching (thiazole ring)
~1590 Medium N-H bending
1550-1450 Strong C=C stretching (aromatic ring)
C-H out-of-plane bending
~815 Strong

(para-disubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-(p-tolyl)thiazol-2-amine

miz Relative Intensity (%) Assighment

190.06 100 [M]* (Molecular lon)
175.04 40 [M - CH3]*

115.04 35 [C7HsNS]*

91.05 60 [C7H7]* (Tropylium ion)

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid
organic compound like 5-(p-tolyl)thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh approximately 5-10 mg of the solid sample of 5-(p-tolyl)thiazol-2-amine.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Cap the NMR tube and gently agitate to ensure complete dissolution.

o Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. This often
requires a larger number of scans than 'H NMR due to the lower natural abundance of
13C_

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the resulting spectra and perform baseline correction.

o

Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.
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o Place a small amount of the solid 5-(p-tolyl)thiazol-2-amine powder directly onto the ATR
crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the final absorbance or transmittance
spectrum.

o Typically, spectra are collected in the mid-IR range (4000-400 cm~1) with a resolution of 4

cm~i.
» Data Processing:

o The resulting spectrum can be analyzed for the presence of characteristic absorption
bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

o Sample Preparation and Introduction:

o For Electron lonization (EI) with a direct insertion probe: Place a small amount of the solid
sample into a capillary tube and insert it into the mass spectrometer’s ion source via the
direct insertion probe.

o For analysis via Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small
amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)
and inject it into the GC inlet. The compound will be vaporized and separated on the GC
column before entering the mass spectrometer.

¢ lonization and Mass Analysis:
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o In the ion source, the sample molecules are bombarded with high-energy electrons
(typically 70 eV in EIl), causing ionization and fragmentation.

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection and Data Processing:
o A detector records the abundance of ions at each m/z value.
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o The molecular ion peak ([M]*) corresponds to the molecular weight of the compound.
Other peaks represent the masses of various fragments, which can provide structural
information.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the
spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Data Interpretation

Mass Spectrometry Mass Spectrum
Sample Preparation
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Data of 5-(p-tolyl)thiazol-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268747#spectroscopic-data-nmr-ir-ms-of-5-p-tolyl-
thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426
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